molecular formula C22H27N3O2 B2532341 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 955774-10-4

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2532341
CAS No.: 955774-10-4
M. Wt: 365.477
InChI Key: MALSCUJYAGUOAF-UHFFFAOYSA-N
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Description

N-[2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1-ethyl-substituted tetrahydroquinoline core linked via an ethyl chain to a 3-methylphenyl group. The ethyl group on the tetrahydroquinoline enhances lipophilicity, while the 3-methylphenyl moiety facilitates hydrophobic interactions.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-3-25-13-5-7-18-15-17(9-10-20(18)25)11-12-23-21(26)22(27)24-19-8-4-6-16(2)14-19/h4,6,8-10,14-15H,3,5,7,11-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSCUJYAGUOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or aromatic positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted amides or aromatic compounds.

Scientific Research Applications

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Research Findings and Inferred Activity

  • Falcipain Inhibition: QOD analogs (e.g., ) inhibit falcipain-2, a malaria parasite protease. The target compound’s ethanediamide linker and tetrahydroquinoline core align with this mechanism, though ethyl substitution may alter binding kinetics .
  • Metabolic Stability : Fluorinated derivatives () exhibit prolonged half-lives due to reduced cytochrome P450 metabolism. The target lacks fluorine, suggesting shorter in vivo duration.
  • Solubility : Pyrrolidine-containing analogs () demonstrate improved solubility, whereas the target’s 3-methylphenyl group may limit aqueous dissolution.

Biological Activity

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide, also known by its CAS number 955774-92-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O2C_{25}H_{28}N_{4}O_{2} with a molecular weight of 416.525 g/mol. Its structure includes a tetrahydroquinoline moiety which is significant for its biological interactions. The compound's IUPAC name is N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties in models of neurodegenerative diseases. They may act by reducing oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Properties : Some derivatives have been tested against various pathogens and exhibited antibacterial and antifungal activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with serotonin receptors or other neurotransmitter systems, influencing mood and behavior.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease processes.

Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • In Vitro Studies : In vitro assays have demonstrated that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with a similar compound .
  • Animal Models : Animal studies have indicated that these compounds can improve cognitive function in models of Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative disorders .

Data Tables

PropertyValue
CAS Number955774-92-2
Molecular FormulaC25H28N4O2
Molecular Weight416.525 g/mol
Anticancer ActivityYes
Neuroprotective ActivityYes
Antimicrobial ActivityYes

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